Permethrin

Description

Overview of Pyrethroid Insecticides and Permethrin's Position

Pyrethroid insecticides represent a significant class of pesticides used globally for controlling a broad range of insect pests. mdpi.comresearchgate.net They are synthetic derivatives of natural pyrethrins (B594832), offering enhanced stability and efficacy. researchgate.netresearchgate.netnih.gov This compound (B1679614) holds a prominent position within this class as one of the most commonly used and extensively researched pyrethroids. mdpi.comresearchgate.netmdpi.com Its widespread adoption is attributed to its effectiveness, relatively low cost, and broad spectrum of activity. epa.govgminsights.com

Historical Context of this compound Synthesis and Introduction

The development of synthetic pyrethroids like this compound was a significant advancement in insecticide chemistry, building upon the known insecticidal properties of natural pyrethrins. This compound was first synthesized in 1973 by a team of agricultural chemists at the Rothamsted Experimental Station, led by Michael Elliott. wikipedia.orgnih.goviarc.fr Their work aimed to create photostable analogs of natural pyrethrins that would be effective for agricultural use. wikipedia.orgnih.govwho.int this compound was subsequently first marketed in 1977. nih.goviarc.fr The synthesis involves the esterification of 3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. wikipedia.orgiarc.frwho.int

Isomeric Forms of this compound and Their Significance in Research

This compound is a chiral molecule, meaning it exists as stereoisomers due to the chiral centers in its cyclopropane (B1198618) ring. who.intherts.ac.ukresearchgate.net Technical-grade this compound is typically a mixture of four stereoisomers: [1R,trans], [1R,cis], [1S,trans], and [1S,cis]. who.intfao.orgeuropa.eu These are present in varying ratios depending on the synthesis method, commonly around 40:60 or 25:75 cis:trans. nih.goviarc.frfao.org

The different isomeric forms are significant in research because they exhibit variations in insecticidal activity, metabolism, and environmental fate. who.intfao.org The cis-isomers are generally considered more insecticidally potent and more toxic than the trans-isomers. rroij.comfao.orgeuropa.eu Research has also explored the stereoselective effects of this compound isomers, including differences in absorption, cellular uptake, and potential endocrine-disrupting activity against receptors like the androgen receptor. mdpi.comresearchgate.net Studies in rats, for instance, have shown higher levels of cis-permethrin (B1144874) compared to trans-permethrin (B105639) in various organs after oral administration. mdpi.com

Isomeric Composition of Technical-Grade this compound

| Isomer Ratio (cis:trans) | Approximate Percentage of (±)-cis Isomer | Approximate Percentage of (±)-trans Isomer | Source |

| 2:3 | Minimum 35% to Maximum 55% | Minimum 45% to Maximum 65% | nih.goviarc.fr |

| 1:3 | - | - | nih.goviarc.fr |

| 40:60 | ~40% | ~60% | nih.govrroij.comiarc.frwho.intfao.org |

| 25:75 | ~25% | ~75% | nih.goviarc.freuropa.eu |

| 80:20 | ~80% | ~20% | europa.eu |

Note: Technical-grade this compound contains a mixture of four stereoisomers: [1R,trans], [1R,cis], [1S,trans], and [1S,cis]. The ratios above refer to the proportion of cis to trans isomers.

Broad Spectrum Insecticidal Activity and Target Organisms in Research

This compound is known for its broad-spectrum insecticidal activity, affecting a wide range of insects. wikipedia.orgnih.govmarketresearchfuture.comherts.ac.uk Its mode of action involves disrupting the nervous system of insects by interfering with sodium channels in nerve cell membranes, leading to delayed repolarization, muscle spasms, paralysis, and ultimately death. rroij.comherts.ac.ukorst.edunih.gov this compound can be effective through both contact and ingestion, and it also exhibits a slight repellent effect. herts.ac.ukorst.eduorst.edu

Research has investigated this compound's efficacy against numerous target organisms across different orders, including Lepidoptera, Hemiptera, Diptera, and Coleoptera. nih.gov It is effective against all growth stages of insects, particularly larvae. nih.gov Specific target pests studied include mosquitoes, fleas, ticks, moths, and termites. marketresearchfuture.commdpi.com In public health research, this compound is extensively studied for its use in controlling disease vectors like mosquitoes, which transmit diseases such as malaria, dengue, and Zika. epa.govmarketresearchfuture.commarketdataforecast.comgminsights.comalliedmarketresearch.com Agricultural research focuses on its use against pests affecting crops like cotton, wheat, maize, and alfalfa. wikipedia.orgnih.govgminsights.comalliedmarketresearch.comiarc.fr

While highly effective against target insects, research also examines this compound's impact on non-target organisms. This compound is known to be highly toxic to honeybees, fish, and aquatic invertebrates due to its effect on sodium channels. epa.govherts.ac.ukorst.edu However, mammals and birds are generally less susceptible due to differences in sodium channel sensitivity, more rapid metabolism, and larger body size. rroij.comorst.eduresearchgate.net Research continues to explore the environmental implications of this compound use, including its effects on aquatic ecosystems and beneficial insects. epa.govmdpi.comorst.eduresearchgate.net

Global Research Landscape and Usage Trends

The research landscape surrounding this compound is global and diverse, reflecting its widespread use. Studies are conducted across various disciplines, including chemistry, toxicology, environmental science, entomology, and public health. Research focuses on understanding its synthesis, properties, efficacy against different pests, environmental fate, and potential impacts on non-target organisms.

This compound is one of the most commonly used insecticides worldwide, with significant applications in agriculture and public health. wikipedia.orgwho.int Approximately 60% of the this compound produced is used on cotton crops. nih.goviarc.fr Its use in public health, particularly for mosquito control through treated bed nets and indoor residual spraying, is a major driver of global demand, especially in regions affected by vector-borne diseases. marketresearchfuture.commarketdataforecast.comgminsights.comalliedmarketresearch.com Research also explores its use in animal health, textile treatment (e.g., insect-repellent clothing), and wood protection. marketresearchfuture.comgminsights.com

Geographically, North America and Europe have historically been major markets for this compound, but the Asia-Pacific region is experiencing rapid growth in demand, largely driven by its extensive agricultural sector. marketresearchfuture.commarketdataforecast.com Research trends include the development of new formulations, studies on insecticide resistance in pest populations, and further investigation into its environmental behavior and potential long-term effects. marketresearchfuture.commdpi.comresearchgate.netmdpi.com Global research efforts also aim to balance the benefits of this compound in pest and vector control with the need to mitigate potential risks to the environment and non-target species. epa.gov

Global this compound Market Insights (Illustrative Data Points from Research)

| Metric | Value (Approximate) | Year (Cited) | Source |

| Market Size (USD Billion) | 1.61 | 2024 | marketresearchfuture.com |

| Projected Market Size (USD Billion) | 2.44 | 2034 | marketresearchfuture.com |

| Projected CAGR (%) (2025-2034) | 4.30 | 2025 | marketresearchfuture.com |

| Market Size (USD Million) | 195.1 | 2022 | datamintelligence.com |

| Projected Market Size (USD Million) | 322.9 | 2030 | datamintelligence.com |

| Projected CAGR (%) (2023-2030) | 6.5 | 2023 | datamintelligence.com |

| Market Size (USD Billion) | 200.98 | 2023 | marketdataforecast.com |

| Projected Market Size (USD Billion) | 357.26 | 2032 | marketdataforecast.com |

| Projected CAGR (%) (2024-2032) | 6.6 | 2024 | marketdataforecast.com |

| Market Size (USD Million) | 235.5 | 2024 | gminsights.com |

| Projected Market Size (USD Million) | 443.1 | 2034 | gminsights.com |

| Projected CAGR (%) (2025-2034) | 6.6 | 2025 | gminsights.com |

| Percentage of Production used on Cotton | ~60% | - | nih.goviarc.fr |

| Percentage of US Mosquito Control Treated Acres | 9-10 million out of 32-39 million | - | epa.govresearchgate.netmdpi.com |

Note: Market data can vary between reports and is subject to change. The figures above represent data points found in the cited research.

Structure

3D Structure

Properties

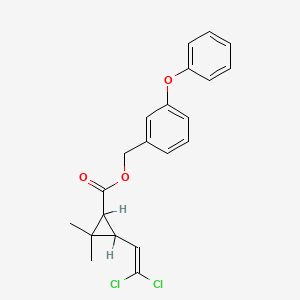

IUPAC Name |

(3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLPVAHGXHCWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21Cl2H20O3, C21H20Cl2O3 | |

| Record name | PERMETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022292 | |

| Record name | Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Permethrin is a pale brown liquid. Relatively water insoluble. Used as an insecticide., Colorless to pale yellow solid or liquid; [Merck Index] Yellow-brown to brown viscous liquid or solid; [ICSC] Solid; mp = 34 deg C; [MSDSonline], Solid, YELLOW-BROWN-TO-BROWN VISCOUS LIQUID OR CRYSTALS. | |

| Record name | PERMETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Permethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Permethrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

>290 °C at 760 mm Hg, BP: 200 °C at 0.1 mm Hg | |

| Record name | Permethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.0111 mg/L at 20 °C, pH 7.0-9.3 (OECD Method 105), In water, 6.00X10-3 mg/L (pH 7, 20 °C); cis-isomers 0.20 mg/L (25 °C); trans-isomers 0.13 mg/L (25 °C), In xylene and hexane >1000, methanol 258 (all in g/kg at 25 °C), Soluble in most organic solvents except ethylene glycol. Soluble in acetone, ethanol, ether, and xylene, In water, 6.00X10-3 mg/ml @ 20 °C., 6.91e-05 g/L, Solubility in water: none | |

| Record name | Permethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Permethrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.19 - 1.27 at 20 °C, Relative density (water = 1): 1.2 | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000002 [mmHg], Vapor pressure: cis-isomers 2.9X10-3 mPa at 25 °C, trans-isomers 9.2X10-4 Pa at 25 °C, 5.18X10-8 mm Hg at 25 °C (OECD Method 104), Vapor pressure, Pa at 20 °C: | |

| Record name | Permethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystals to a viscous liquid; Color, white to pale yellow, Pure permethrin cis-isomer forms colorless crystals at room temperature but a mixture of cis and trans isomers normally occurs as a liquid, with its appearance depending on the ratio of isomers. Pure permethrin (40:60) is a colorless, viscous liquid, whereas the technical compound is a yellow to yellow-brown viscous liquid. | |

CAS No. |

52645-53-1, 52341-32-9, 52341-33-0, 93389-07-2 | |

| Record name | PERMETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Permethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52645-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Transpermethrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052341329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-cis-Permethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052341330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Permethrin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052645531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hemoglobin atlanta-coventry | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093389072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Permethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Permethrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Permethrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

<20 °C (OECD Method 102), MP: cis-isomers, 63-65 °C; trans-isomers, 44-47 °C, 34 °C, 34-39 °C | |

| Record name | Permethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Permethrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanisms of Action and Neurobiological Research

Exploration of Secondary Molecular Targets and Pathways

Endocrine Disruption Research and Hormone Receptor Interactions

Research suggests that permethrin (B1679614) may possess endocrine-disrupting properties, potentially interacting with hormone receptors. Studies using recombinant yeasts expressing human estrogen and androgen receptors have shown that this compound can act as a weak estrogen agonist researchgate.netoup.com. Furthermore, some metabolites and environmental degradation products of this compound, such as 3-phenoxybenzyl alcohol, have demonstrated both estrogenic and antiandrogenic activity, with potentially greater potency than the parent compound researchgate.netoup.com. Other derivatives, like 3-phenoxybenzoic acid and the cyclopropane (B1198618) acid derivative, have shown antiestrogenic activity oup.com. In vivo studies in rats have also suggested that this compound might have estrogen-like effects in females and antiandrogen-like effects in males researchgate.net. Docking simulations have indicated that this compound stereoisomers can potentially interfere with the function of the androgen receptor, suggesting a possible link to male reproductive dysfunction nih.govresearchgate.net.

Oxidative Stress Induction and Associated Cellular Mechanisms

This compound exposure has been linked to the induction of oxidative stress in various organisms, including mammals capes.gov.brdergipark.org.trnih.gov. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products mdpi.com.

Reactive Oxygen Species (ROS) Generation

Studies have shown that this compound can increase the generation of reactive oxygen species (ROS) mdpi.comnih.govresearchgate.neteaht.orgnih.gov. This increased ROS production is considered a primary event leading to oxidative damage researchgate.netekb.eg. Mitochondria, particularly complex I and to a lesser extent complex III of the electron transport system, are significant sources of ROS production, and this compound has been shown to alter mitochondrial function, contributing to increased oxidative stress mdpi.com. Cytochrome P450 enzymes, involved in this compound metabolism, can also contribute to ROS generation mdpi.com.

Antioxidant Enzyme System Modulation (e.g., SOD, CAT, GPx, GST)

This compound exposure can modulate the activity of the endogenous antioxidant enzyme system, which is the body's defense against oxidative stress eaht.orgbiointerfaceresearch.com. These enzymes include Superoxide Dismutase (SOD), Catalase (CAT), Glutathione (B108866) Peroxidase (GPx), and Glutathione S-Transferase (GST) eaht.orgbiointerfaceresearch.comnih.gov. Research findings on the effects of this compound on these enzymes can vary depending on the tissue, dose, and duration of exposure.

Studies in rats have shown that this compound can alter the activities of SOD, CAT, and GPx in different brain regions, sometimes showing dose-dependent effects mdpi.comeaht.orgnih.gov. For instance, some studies report decreased activities of SOD, CAT, and GPx in brain regions like the prefrontal cortex, hippocampus, and cerebellum following this compound exposure eaht.orgnih.gov. Conversely, other studies have observed an increase in the activities of these enzymes in various brain areas, suggesting an initial compensatory response to oxidative stress mdpi.com. In the liver, this compound treatment has been shown to decrease the activity of CAT, GST, and GPx biointerfaceresearch.com. Studies in other organisms, like clams, have also shown increased activity of SOD, CAT, and GST in digestive glands after this compound exposure nih.govresearchgate.netresearchgate.net.

Here is a summary of findings on the modulation of antioxidant enzymes by this compound:

| Enzyme | Tissue/Organism | Observed Effect (vs. Control) | Reference(s) |

| SOD | Rat brain (various) | Altered (decrease/increase) | mdpi.com, nih.gov, eaht.org |

| CAT | Rat brain (various) | Altered (decrease/increase) | mdpi.com, nih.gov, eaht.org |

| GPx | Rat brain (various) | Altered (decrease/increase) | mdpi.com, nih.gov, eaht.org |

| GST | Rat liver | Decreased | biointerfaceresearch.com |

| CAT | Rat liver | Decreased | biointerfaceresearch.com |

| GPx | Rat liver | Decreased | biointerfaceresearch.com |

| SOD | Clam digestive gland | Increased | nih.gov, researchgate.net, researchgate.net |

| CAT | Clam digestive gland | Increased | nih.gov, researchgate.net, researchgate.net |

| GST | Clam digestive gland | Increased | nih.gov, researchgate.net, researchgate.net |

Lipid Peroxidation and Cellular Damage

Increased ROS generation induced by this compound can lead to lipid peroxidation, a process where free radicals damage lipids in cell membranes mdpi.comeaht.orgnih.govekb.eg. Malondialdehyde (MDA) is a common biomarker used to assess lipid peroxidation ekb.egnih.gov. Studies have consistently shown an increase in MDA levels in various tissues, including the brain and liver, following this compound exposure, indicating the occurrence of lipid peroxidation and associated cellular damage mdpi.comdergipark.org.treaht.orgekb.egbiointerfaceresearch.comnih.gov. This damage to cellular membranes can compromise cell function and integrity ekb.eg. This compound has also been shown to induce DNA damage and apoptosis researchgate.netnih.govniscpr.res.in.

Neuroinflammation and Neurodegeneration Studies

Research indicates that this compound exposure can contribute to neuroinflammation and potentially neurodegeneration mdpi.comnih.govfrontiersin.org. Neuroinflammation involves the activation of glial cells, such as microglia and astrocytes, and the release of pro-inflammatory mediators mdpi.comnih.govfrontiersin.org.

Studies have shown that this compound can activate microglia and astrocytes and increase the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), in the brain mdpi.comnih.gov. This inflammatory response is considered to play a role in the neurotoxicity and neurodegenerative effects associated with this compound mdpi.comnih.govfrontiersin.org.

Impact on Brain Regions (e.g., Prefrontal Cortex, Hippocampus, Cerebellum)

This compound has been shown to exert neurotoxic effects on specific brain regions, including the prefrontal cortex, hippocampus, and cerebellum mdpi.comnih.govaphrc.orgnih.gov. These regions are crucial for cognitive function, memory, and motor control nih.govaphrc.org.

Studies in rats have demonstrated that this compound exposure can lead to degenerative changes in the microarchitecture of these brain regions, including the presence of chromatolytic cells, indicative of neuronal damage nih.govaphrc.org. This compound has also been associated with decreased neurogenesis in the hippocampus and a partial loss of neurons mdpi.com. Furthermore, this compound can inhibit neuronal activity in hippocampal glutamatergic networks mdpi.com.

This compound's impact on these brain regions is also reflected in altered levels of various biomarkers. For instance, studies have shown dose-dependent increases in lipoperoxidation and carbonylated proteins in the cerebellum, cerebral cortex, cerebral hemispheres, and medulla following this compound exposure mdpi.com. Pro-inflammatory cytokine levels, such as TNF-α, IL-1β, and IL-6, have also been found to increase in a dose-dependent manner in different brain tissues, with significant changes observed in the cerebellum mdpi.com.

The modulation of antioxidant enzymes by this compound has also been observed in these specific brain regions, with varying effects on SOD, CAT, and GPx activities mdpi.comeaht.orgnih.gov. Early life exposure to this compound has been shown to induce long-term changes in the expression of genes and proteins important for neuronal function and inflammatory responses in the striatum, hippocampus, and cerebellum, suggesting potential long-lasting neurobiological consequences researchgate.netunicam.itresearchgate.net.

Here is a summary of observed changes in specific brain regions:

| Brain Region | Observed Effects | Reference(s) |

| Prefrontal Cortex | Degenerative changes, chromatolytic cells, altered antioxidant enzyme activity, increased MDA, activated astrocytes | nih.gov, aphrc.org, nih.gov |

| Hippocampus | Degenerated/dead neurons, decreased neurogenesis, inhibited glutamatergic networks, neuroinflammation | mdpi.com, nih.gov, eaht.org, aphrc.org |

| Cerebellum | Degenerative changes, chromatolytic cells, altered antioxidant enzyme activity, increased lipoperoxidation, neuroinflammation | mdpi.com, nih.gov, eaht.org, aphrc.org |

| Cerebral Cortex | Increased lipoperoxidation, carbonylated proteins | mdpi.com |

| Cerebral Hemispheres | Increased lipoperoxidation, carbonylated proteins | mdpi.com |

| Medulla | Increased lipoperoxidation, carbonylated proteins | mdpi.com |

Effects on Neurotransmitters and Neural Signaling

This compound's primary mode of action involves its interaction with voltage-gated sodium channels (VGSCs) in the nerve cell membranes. This interaction leads to a prolongation of the open state of these channels, disrupting the normal influx and efflux of sodium ions essential for the generation and transmission of nerve impulses drugbank.compatsnap.comservice.gov.uknih.govtandfonline.com. This prolonged opening causes delayed repolarization and can result in repetitive firing of neurons and membrane depolarization service.gov.uktandfonline.comsci-hub.se. This hyperexcitability is a key factor in the neurotoxicity observed nih.gov.

Beyond its primary effects on sodium channels, research indicates that this compound can influence other components of the nervous system, including neurotransmitter systems. Studies have investigated its impact on various neurotransmitters and their associated receptors and enzymes.

Effects on Acetylcholine (B1216132):

This compound has been shown to affect the cholinergic system. In vitro and in vivo studies have indicated that this compound can lead to increased levels of acetylcholine (ACh) and acetylcholinesterase (AChE) nih.gov. This suggests a potential disruption in the normal breakdown and signaling of acetylcholine, an important neurotransmitter involved in muscle activation and other neural functions.

Effects on GABA:

While Type I pyrethroids like this compound are primarily known for their effects on sodium channels, some research suggests potential interactions with gamma-aminobutyric acid (GABA) receptors, particularly at higher concentrations nih.govfrontiersin.org. GABA is the principal inhibitory neurotransmitter in the vertebrate central nervous system. Some studies indicate that pyrethroids can inhibit the GABA receptor, potentially contributing to hyperexcitability and convulsions nih.gov. However, the relevance of pyrethroid interactions with the GABA receptor complex in insects compared to mammals is not entirely clear annualreviews.org. Studies in trout brain synaptoneurosomes showed that this compound can indirectly interfere with the function of GABAA receptors, reducing GABA-dependent chloride influx. This effect was sensitive to tetrodotoxin (B1210768) (TTX), suggesting it was mediated through the activation of voltage-dependent sodium channels nih.gov.

Effects on Glutamate (B1630785):

Research has also explored this compound's effects on glutamate, the primary excitatory neurotransmitter in the vertebrate central nervous system. Acute low doses of this compound have been shown to increase spontaneous glutamate release from hippocampal neurons mdpi.com. A study using hippocampal neuronal cultures found that this compound increased the frequency of miniature excitatory postsynaptic currents (mEPSCs), indicating an increased probability of glutamate release from the presynaptic terminal researchgate.net. This effect was found to be calcium-dependent but independent of voltage-gated sodium or N- or P/Q-type voltage-gated calcium channels, suggesting an alteration in intracellular calcium dynamics at the presynaptic terminal researchgate.netnih.gov. Increased glutamate release can contribute to an imbalance between excitatory and inhibitory neurotransmission mdpi.com.

Effects on Other Neurotransmitters and Signaling Pathways:

Studies in rats have investigated the effects of this compound on regional levels of biogenic amine metabolites and amino acid neurotransmitters. Oral administration of this compound at certain doses led to increased levels of 5-HIAA (a serotonin (B10506) metabolite) in several brain regions, including the hypothalamus, brain stem, hippocampus, and striatum. MHPG (a norepinephrine (B1679862) metabolite) was increased in the hypothalamus and brain stem, while norepinephrine itself was decreased at higher doses. DOPAC and HVA (dopamine metabolites) were increased in the striatum, while dopamine (B1211576) levels were unaffected. Aspartate levels were increased in the brain stem and striatum, and glutamate was increased in the brain stem. However, levels of taurine, glutamine, glycine, and GABA were not significantly affected in this study nih.gov.

This compound has also been shown to interact with voltage-sensitive calcium channels, potentially contributing to neurotransmitter release patsnap.comresearchgate.net. However, some studies suggest that this compound may not directly evoke calcium influx in certain neuronal cultures nih.govresearchgate.net.

Furthermore, this compound exposure has been linked to the activation of microglial cells, which are involved in neuroinflammation. This activation may be mediated through interactions with VGSCs in microglia, leading to intracellular sodium accumulation and the release of pro-inflammatory cytokines like TNF-α and IL-6 mdpi.comnih.govjeom.org. These cytokines can potentially alter the balance of excitatory and inhibitory neurotransmission mdpi.com.

Detailed research findings on the effects of this compound on neurotransmitters and neural signaling are often derived from in vitro studies using neuronal cultures or synaptosomes, and in vivo studies in animal models. These studies utilize techniques such as patch-clamp recordings to measure ion channel activity and neurotransmitter release, as well as biochemical analyses to quantify neurotransmitter and metabolite levels in different brain regions.

| Neurotransmitter/System | Observed Effect of this compound | Study Type | Reference |

|---|---|---|---|

| Sodium Channels | Prolonged opening, delayed repolarization, repetitive firing | In vitro, In vivo | drugbank.compatsnap.comservice.gov.uknih.govtandfonline.com |

| Acetylcholine | Increased levels of ACh and AChE | In vitro, In vivo | nih.gov |

| GABA | Potential inhibition of receptor (higher doses), indirect interference with chloride influx via sodium channels | In vitro, In vivo | nih.govfrontiersin.orgnih.gov |

| Glutamate | Increased spontaneous release from hippocampal neurons, increased mEPSC frequency | In vitro | mdpi.comresearchgate.netnih.gov |

| Serotonin (5-HIAA) | Increased levels in specific brain regions | In vivo (Rat) | nih.gov |

| Norepinephrine (MHPG) | Increased MHPG in specific brain regions, decreased NE at high doses | In vivo (Rat) | nih.gov |

| Dopamine (DOPAC, HVA) | Increased metabolites in striatum, DA levels unaffected | In vivo (Rat) | nih.gov |

| Aspartate | Increased levels in brain stem and striatum | In vivo (Rat) | nih.gov |

| Calcium Channels | Potential interaction, but direct influx not consistently observed | In vitro, In vivo | patsnap.comresearchgate.netnih.govresearchgate.net |

| Microglial Activation | Activation leading to pro-inflammatory cytokine release | In vitro, In vivo | mdpi.comnih.govjeom.org |

This table summarizes some of the reported effects of this compound on various neurotransmitters and related signaling components based on the provided search results.

Permethrin Resistance: Genetic and Molecular Basis

Mechanisms of Resistance Development

Resistance to permethrin (B1679614) primarily arises through two major mechanisms: alterations at the target site, rendering the insecticide less effective, and enhanced metabolic detoxification, where the organism breaks down the this compound molecule more efficiently nih.govsemanticscholar.org.

Target-Site Insensitivity: Voltage-Gated Sodium Channel (VGSC) Mutations (kdr mutations)

This compound exerts its insecticidal effect by disrupting the normal function of voltage-gated sodium channels (VGSCs) in the nervous system, leading to delayed repolarization, hyperexcitation, paralysis, and ultimately death patsnap.comfrontiersin.org. Target-site insensitivity occurs when mutations in the genes encoding these sodium channels alter their structure, reducing this compound's ability to bind or affect channel gating nih.govfrontiersin.org. These mutations are commonly referred to as "kdr" (knockdown resistance) mutations because they were initially associated with resistance to the rapid knockdown effect of pyrethroids and DDT, which share a common target site nih.govwho.intnih.gov.

Several kdr mutations have been identified in the α-subunit gene of the VGSC across various insect species resistant to this compound nih.govmdpi.comnih.gov. These mutations, often single nucleotide polymorphisms (SNPs), result in amino acid substitutions that modify the channel's sensitivity to this compound nih.govnih.gov. For example, in head lice (Pediculus humanus capitis), three key mutations, M815I, T917I, and L920F, located in domain II of the VGSC, have been linked to reduced this compound susceptibility mdpi.comnih.gov. The T917I mutation, alone or in combination with others, appears to play a principal role in conferring resistance in this species nih.govnih.gov. In Aedes aegypti mosquitoes, kdr mutations such as V1016G/I and F1534C are associated with pyrethroid resistance who.intplos.orgwho.int. Studies have shown that mosquitoes homozygous for the F1534C mutation exhibit resistance to type I pyrethroids like this compound, and the co-occurrence of V1016I and F1534C mutations can lead to even higher levels of resistance plos.org.

The presence and frequency of these kdr mutations can vary geographically and among different populations of the same species, reflecting varying selection pressures from insecticide use nih.gov. Molecular techniques like quantitative sequencing and real-time PCR are used to monitor the frequency of kdr alleles in pest populations, providing valuable data for resistance management nih.gov.

Metabolic Resistance: Enhanced Detoxification Enzyme Activity

Metabolic resistance involves the increased capacity of an organism to detoxify or metabolize this compound into less toxic compounds, thereby reducing the effective dose that reaches the target site nih.govsemanticscholar.org. This enhanced detoxification is often mediated by the overexpression or increased activity of specific enzyme families, including Cytochrome P450 monooxygenases, Glutathione (B108866) S-Transferases, and Carboxylesterases researchgate.netsemanticscholar.orgnih.gov.

Cytochrome P450 monooxygenases (CYPs) are a diverse superfamily of enzymes involved in metabolizing a wide range of endogenous and exogenous compounds, including insecticides mdpi.comnih.gov. Enhanced CYP activity is a significant mechanism of this compound resistance in many insects nih.govoup.comtums.ac.ir. These enzymes typically introduce a hydroxyl group into the this compound molecule, making it more water-soluble and easier to excrete nih.gov.

Research has identified specific CYP genes associated with this compound resistance in various pest species. For instance, in the house fly (Musca domestica), several CYP genes are constitutively overexpressed in resistant strains, and some are further induced upon exposure to this compound, indicating their direct involvement in detoxification auburn.edu. In Anopheles funestus mosquitoes, overexpression of CYP6P9a and CYP6P9b genes has been linked to this compound resistance researchgate.netnih.gov. Studies in Aedes aegypti have also shown that CYP-mediated detoxification is a primary mechanism of pyrethroid resistance, with specific CYPs like CYP6N12 and CYP6M11 being overexpressed in resistant populations after this compound exposure nih.govbiorxiv.org. The level of CYP activity can correlate with the degree of this compound resistance observed in field-collected strains tums.ac.ir.

Glutathione S-Transferases (GSTs) are another family of detoxification enzymes that play a role in this compound resistance, although their contribution can vary depending on the species and population patsnap.comportlandpress.commdpi.com. GSTs catalyze the conjugation of reduced glutathione to hydrophobic substrates, facilitating their detoxification and excretion biorxiv.orgnih.govnih.gov.

Elevated GST activity or expression has been observed in this compound-resistant populations of various pests, including scabies mites (Sarcoptes scabiei) and mosquitoes nih.govnih.govmdpi.comusc.edu.au. In scabies mites, increased GST activity has been linked to this compound tolerance, and the addition of a GST inhibitor can restore this compound susceptibility, confirming the enzyme's role in detoxification nih.govmdpi.comusc.edu.au. In Anopheles funestus, the GSTe2 gene was found to be significantly upregulated in this compound-resistant mosquitoes researchgate.netnih.gov. While GSTs can contribute to this compound resistance, their role might be less pronounced compared to other mechanisms in some species researchgate.net.

Carboxylesterases (also known as aliesterases or carboxylic ester hydrolases) are enzymes that hydrolyze ester bonds in various substrates, including some insecticides frontiersin.orgfiocruz.br. Enhanced carboxylesterase activity has been implicated in this compound resistance in several insect species nih.govfrontiersin.orgresearchgate.netnih.gov. These enzymes can directly metabolize this compound or its metabolites, contributing to reduced toxicity frontiersin.orgnih.gov.

Studies on German cockroaches (Blattella germanica) and house flies have shown elevated esterase activity in this compound-resistant strains researchgate.netresearchgate.netnih.gov. In brown dog ticks (Boophilus microplus), increased esterase activity was identified as the most important metabolic detoxification mechanism contributing to this compound resistance, followed by increased CYP activity researchgate.net. Functional studies expressing specific carboxylesterase genes from resistant insects in cell lines have demonstrated their ability to metabolize this compound and confer increased tolerance frontiersin.orgnih.govnih.gov. While carboxylesterases play a role, the specific contribution of different hydrolase families to this compound resistance can vary across species ird.fr.

Glutathione S-Transferases (GSTs)

Genetic Studies of Resistance Inheritance

Genetic studies are essential for understanding how this compound resistance is passed from one generation to the next and the number of genes involved. These studies typically involve crossing resistant and susceptible strains and analyzing the resistance levels in the progeny (F1, F2, and backcross generations) researchgate.netoup.com.

Studies on the inheritance of this compound resistance have revealed varying genetic complexities depending on the species. In some cases, resistance appears to be controlled by a single major gene, while in others, it is a polygenic trait involving multiple genes researchgate.netoup.comoup.com. For example, in the Santa Luiza strain of the southern cattle tick (Boophilus microplus), reciprocal crossing experiments suggested that this compound resistance was inherited as an incomplete recessive trait controlled by one major gene researchgate.netoup.com.

In contrast, studies on the house fly (Musca domestica) and the mosquito Culex quinquefasciatus have indicated that this compound resistance is often a multigenic trait researchgate.netoup.com. Analysis of backcross and F2 generations in Culex quinquefasciatus suggested that this compound resistance did not follow a monogenic inheritance model, indicating the involvement of more than one gene oup.com. The inheritance pattern can also be influenced by the parental strain, with studies in Aedes aegypti showing both partly recessive and slightly dominant inheritance depending on whether the resistant parent was male or female nih.gov. This suggests potential interactions between resistance genes and sex-determining loci or maternal effects nih.gov.

Genetic linkage analysis can help identify the chromosomal location of genes contributing to resistance. In the house fly, some CYP genes involved in this compound detoxification have been mapped to specific autosomes correlated with resistance linkage auburn.edu. Understanding the genetic basis of inheritance is crucial for predicting the rate at which resistance is likely to spread in a population and for designing effective resistance management strategies, such as deploying insecticides in rotation or combination arizona.edu.

Here is a table summarizing some of the key findings on the inheritance of this compound resistance:

| Species | Inheritance Pattern | Number of Genes Involved | Notes | Source |

| Boophilus microplus | Incomplete recessive | One major gene | Reciprocal crosses showed no significant maternal effect. | researchgate.netoup.com |

| Musca domestica | Multigenic, autosomal, incompletely recessive | More than one gene | Genetic basis can vary between populations. | researchgate.netoup.com |

| Aedes aegypti | Partly recessive to slightly dominant | Multiple genes | Inheritance influenced by parental sex; associated with sex locus. | nih.gov |

| Culex quinquefasciatus | Incomplete recessive, autosomal | More than one gene | Did not follow a monogenic model. | oup.com |

| Heliothis virescens | Autosomal, incompletely dominant | Single gene | Based on crossing and backcrossing experiments. | arizona.edu |

Inheritance Patterns

Studies investigating the inheritance patterns of this compound resistance have revealed variations depending on the insect species and the specific resistance mechanisms involved. In some cases, resistance has been found to be inherited as a partly recessive trait. For example, research on Aedes aegypti mosquitoes showed that larval this compound resistance was partly recessive, with a degree of dominance (D) estimated at -0.31 when the resistant parent was male nih.gov. Conversely, the same study found resistance to be slightly dominant (D = 0.19) when the resistant parent was female, suggesting potential maternal or paternal effects on inheritance nih.gov. In Anopheles stephensi, larval this compound resistance was suggested to be inherited as a monofactorial semidominant character with no indication of sex linkage, while adult resistance was characterized as a polyfactorial partially recessive character liverpool.ac.uk. In the cattle tick Boophilus microplus, this compound resistance was found to be inherited as an incomplete recessive trait with no significant maternal effect researchgate.netoup.com. Studies on house flies (Musca domestica) have also indicated that this compound resistance can be autosomal and incompletely recessive researchgate.net.

These findings highlight the diverse genetic architecture underlying this compound resistance across different species, ranging from control by a single gene (monogenic) to multiple genes (polygenic) entomologyjournals.comoup.com.

| Species | Life Stage | Inheritance Pattern | Dominance (D) | Sex Linkage | References |

|---|---|---|---|---|---|

| Aedes aegypti | Larva | Partly Recessive (♂ parent) | -0.31 | No | nih.gov |

| Aedes aegypti | Larva | Slightly Dominant (♀ parent) | 0.19 | No | nih.gov |

| Anopheles stephensi | Larva | Monofactorial Semidominant | Not specified | No | liverpool.ac.uk |

| Anopheles stephensi | Adult | Polyfactorial Partially Recessive | Not specified | No | liverpool.ac.uk |

| Boophilus microplus | Larva | Incomplete Recessive | -0.700, -0.522 | No | researchgate.netoup.com |

| Musca domestica | Not specified | Autosomal Incompletely Recessive | Not specified | Not specified | researchgate.net |

| Culex pipiens quinquefasciatus | Not specified | Partially Recessive (d-cis selected) | -0.15 to -0.35 | No | oup.com |

| Culex pipiens quinquefasciatus | Not specified | Co dominant (d-trans selected) | -0.014 to 0.14 | No | oup.com |

| Aedes aegypti from Bandung | Not specified | Recessive, Autosomal, Monogenic | Not specified | Not specified | entomologyjournals.com |

Linkage Analysis and Gene Mapping

Linkage analysis and gene mapping are powerful tools used to identify the chromosomal locations of genes conferring insecticide resistance. Early studies relied on morphological markers, but the advent of molecular markers like microsatellites and SNPs has greatly improved resolution, allowing for the identification of quantitative trait loci (QTL) controlling polygenic traits nih.gov.

Research in Anopheles gambiae, a major malaria vector, has utilized genetic mapping to identify QTL associated with this compound resistance. Studies have identified significant QTL on chromosomes 2L and 3R that are linked to pyrethroid resistance nih.govresearchgate.net. These findings have been consistent in both laboratory strains and field populations, suggesting a conserved genetic basis for resistance in this species nih.gov. In Aedes aegypti, QTL mapping has also been employed to identify genomic regions associated with this compound resistance, revealing associations with the para sodium channel gene and an esterase marker nih.gov. Selection with this compound and amitraz (B1667126) in Boophilus microplus led to increased resistance to both acaricides, indicating a close linkage between the genes responsible for resistance to these compounds researchgate.netoup.com.

Genetic mapping has been instrumental in linking target-site insensitivity mechanisms, such as kdr mutations in the voltage-gated sodium channel gene (Vgsc), to this compound resistance oup.comnih.gov. These mutations, often single nucleotide polymorphisms (SNPs), are a primary mechanism of knockdown resistance nih.govmdpi.comnih.gov.

Detailed Research Findings: kdr Mutations

Knockdown resistance (kdr) is a well-characterized mechanism of this compound resistance resulting from mutations in the voltage-gated sodium channel gene, the primary target site of pyrethroids frontiersin.orgmdpi.comnih.gov. These mutations lead to amino acid substitutions that reduce the sensitivity of the sodium channel to this compound, preventing the channel from staying open and causing nerve insensitivity mdpi.comnih.gov.

Several kdr mutations have been identified across different insect species. In head lice (Pediculus humanus capitis), key mutations associated with this compound resistance include M815I, T917I, and L920F, located on the α-subunit of the VGSC gene mdpi.com. These mutations can occur individually or in combination, forming resistant haplotypes mdpi.com. The T917I mutation, for instance, has been shown to almost abolish sodium channel sensitivity to this compound, while M815I and L920F also contribute to reduced sensitivity oup.com.

In Aedes aegypti mosquitoes, common kdr mutations contributing to pyrethroid resistance include V1016G/I and F1534C nih.govresearchgate.netplos.org. The V1016I mutation is geographically distinct to the Western hemisphere plos.org. Strong linkage has been observed between these SNPs, with certain genotypes being more prevalent in resistant strains plos.org.

Metabolic resistance, often mediated by enzymes like cytochrome P450 monooxygenases, glutathione S-transferases (GSTs), and esterases, can also contribute to this compound resistance by increasing the detoxification and excretion of the insecticide nih.govresearchgate.netmdpi.com. Studies have shown increased activity of these enzymes in this compound-resistant insect strains nih.govresearchgate.net.

Population Genetics and Dynamics of Resistance

The emergence and spread of this compound resistance within insect populations are dynamic processes influenced by genetic factors, selection pressure from insecticide use, gene flow, and environmental factors scirp.org. Population genetics studies help to understand the frequency and distribution of resistance alleles and predict the evolution of resistance.

Geographic Distribution and Regional Variations in Resistance Alleles

This compound resistance and the underlying resistance alleles are not uniformly distributed globally; their prevalence and specific genetic determinants vary significantly among different geographic regions and insect populations mdpi.comoup.com.

In head lice, kdr mutations like M815I, T917I, and L920F are widespread, but their frequencies differ geographically mdpi.com. For example, a study in Turkey and Nepal found varying rates and co-occurrence of these mutations mdpi.com. In the United States, this compound resistance in head lice is widespread but varies in intensity nih.gov. Allele frequencies of T917I and L920F mutations have been correlated with resistance levels in head lice from different US states oup.com. Resistance alleles appear to be more prevalent in developed countries, possibly due to more extensive this compound use oup.com.

In mosquitoes, including Aedes aegypti and Anopheles species, kdr mutations are also geographically widespread, but specific mutation types and their frequencies vary researchgate.netplos.orgpnas.orgnih.gov. In Indonesia, V1016G and F1534C are common kdr mutations in Aedes aegypti researchgate.net. In Florida, this compound resistance and the V1016I and F1534C mutations are widely present in Aedes aegypti strains, with significant variations in resistance ratios and allele frequencies even within small geographic areas plos.org. In Africa, regional differences exist in the frequency of Vgsc 1014 alleles (like the leucine-serine kdr mutation) in Anopheles gambiae populations, influencing resistance patterns pnas.orgnih.gov.

Studies on house flies in different climates, such as New York and Florida, have shown variations in the frequency dynamics of resistance alleles (e.g., Vssc1 and CYP6D1), suggesting that factors like immigration of susceptible individuals and overwintering fitness costs can influence allele distribution nih.gov.

| Insect Species | Geographic Region | Common Resistance Alleles/Mutations | Variation Observed | References |

|---|---|---|---|---|

| Pediculus humanus capitis | Global | M815I, T917I, L920F (kdr) | Frequencies and co-occurrence vary regionally | mdpi.comoup.com |

| Aedes aegypti | Indonesia | V1016G, F1534C (kdr) | Regional variation in frequencies | researchgate.net |

| Aedes aegypti | Florida, USA | V1016I, F1534C (kdr) | Widespread, but significant local variation | plos.org |

| Anopheles gambiae | Africa | Vgsc 1014 alleles (e.g., leucine-serine kdr) | Regional differences in frequency and combinations of mechanisms | pnas.orgnih.gov |

| Musca domestica | New York, Florida, USA | Vssc1, CYP6D1 (metabolic) | Frequency dynamics influenced by climate and immigration | nih.gov |

Monitoring and Surveillance Methodologies for Resistance

Effective management of this compound resistance relies on robust monitoring and surveillance programs to detect resistance early, track its spread, and inform control strategies nih.govoup.comcdc.gov. Various methodologies are employed, ranging from traditional bioassays to advanced molecular techniques.

Bioassays, such as the WHO tube test and the CDC bottle bioassay, are fundamental tools for assessing phenotypic resistance levels in insect populations cdc.govwho.int. These tests expose insects to diagnostic concentrations of this compound to determine mortality rates and identify populations with reduced susceptibility cdc.govwho.int. While bioassays provide valuable information on the level of resistance, they offer limited insight into the underlying mechanisms who.int.

Molecular methods play a crucial role in identifying and quantifying resistance alleles, particularly target-site mutations like kdr. Techniques such as PCR-based assays (e.g., allele-specific PCR) and sequencing (including quantitative sequencing) are used to detect specific mutations and estimate their frequencies in populations nih.govoup.commdpi.com. Quantitative sequencing, for instance, has been developed to predict kdr allele frequencies in head louse populations and is considered a reliable tool for routine monitoring nih.govoup.com. Real-time PCR amplification of specific alleles (rtPASA) and serial invasive signal amplification reaction (SISAR) are other molecular methods used for more precise determination of resistance allele frequencies and zygosity nih.gov.

Transcriptional profiling using techniques like microarrays can help identify genes involved in metabolic resistance mechanisms by assessing their expression levels in resistant strains . Genomic tools, including next-generation sequencing (NGS) and SNP analysis, are increasingly used for tracking the distribution of resistance-linked polymorphisms and understanding the genetic basis of resistance mdpi.com.

Routine monitoring using a combination of bioassays and molecular techniques allows for the accumulation of yearly and regional databases on resistance allele frequencies, facilitating the understanding of resistance evolution patterns and guiding resistance management decisions nih.gov.

Strategies to Mitigate Resistance Development

Mitigating the development and spread of this compound resistance requires implementing integrated pest management (IPM) strategies that reduce selection pressure and incorporate diverse control methods croplife.org.auufl.educroplife.org.augov.on.ca.

Key strategies include:

Rotation of Insecticide Classes: Alternating the use of insecticides with different modes of action is a cornerstone of resistance management croplife.org.auufl.educroplife.org.augov.on.ca. This prevents continuous selection for resistance to a single mechanism. Applying insecticides from a specific mode of action group within a defined "window" and then rotating to a different group for subsequent pest generations is recommended croplife.org.aucroplife.org.au.

Integrated Pest Management (IPM): Incorporating a variety of control methods beyond chemical treatments is essential croplife.org.auufl.edugov.on.ca. This includes cultural practices, biological control, mechanical control, and the use of resistant varieties where available croplife.org.auufl.edugov.on.ca. IPM reduces reliance on insecticides and lowers selection pressure.

Targeted Applications: Applying insecticides only when necessary, based on pest monitoring and established thresholds, minimizes exposure and selection pressure croplife.org.auufl.edugov.on.ca. Avoiding calendar-based spray programs is crucial ufl.edu.

Proper Application Practices: Using the correct insecticide rate, ensuring adequate spray coverage, and calibrating equipment are important for maximizing the effectiveness of applications and reducing the likelihood of selecting for resistant individuals croplife.org.augov.on.ca.

Monitoring and Surveillance: Continuous monitoring of resistance levels and allele frequencies provides data to inform management decisions and detect emerging resistance early nih.govoup.com. This allows for timely adjustments to control strategies.

Mixtures and Synergists: While sometimes used, mixtures of insecticides should be employed cautiously and only when there is no cross-resistance between the components ufl.edugov.on.ca. Synergists, such as piperonyl butoxide (PBO), can sometimes overcome certain metabolic resistance mechanisms by inhibiting detoxification enzymes liverpool.ac.ukresearchgate.net. However, their effectiveness can vary depending on the specific resistance mechanism present.

Implementing these strategies in a coordinated manner can help to delay the evolution of this compound resistance, preserve the efficacy of this important insecticide, and contribute to sustainable pest control.

Environmental Fate and Ecotoxicological Research

Degradation Pathways in Environmental Compartments

The primary degradation pathway for permethrin (B1679614) involves the cleavage of the ester bond, followed by oxidation. ccme.cawfduk.org This process leads to the formation of less toxic products compared to the parent compound. who.intwfduk.orginchem.org

Soil Degradation and Half-Life Studies

This compound degradation in soil is predominantly driven by microorganisms and, to a lesser extent, by photolysis on soil surfaces. who.intflsart.orgorst.edunih.gov The half-life of this compound in aerobic soils typically ranges from approximately 11.6 to 113 days, with an average around 39.5 days. orst.edu Laboratory studies have reported aerobic soil half-lives of 28 days or less. who.intwho.int

Role of Aerobic and Anaerobic Conditions

Soil degradation of this compound is generally more rapid under aerobic conditions compared to anaerobic (waterlogged) conditions. who.intwho.int Under aerobic conditions, microbial metabolism plays a significant role, leading to the conversion of this compound, with ester cleavage as a major initial step and subsequent oxidation ultimately yielding carbon dioxide. who.int Under anaerobic conditions, similar degradation processes occur, but the rate of conversion to carbon dioxide is slower. who.int Studies have shown that under reduced conditions (-150 mV), only about 40% of applied this compound degraded after 25 days, while almost complete disappearance occurred under well-oxidized conditions (+450 mV) at various pH levels. inchem.org Anaerobic half-lives in flooded silt loam soils have been reported to be greater than 64 days for the cis isomer and 32-34 days for the trans isomer. nih.gov Field dissipation half-lives under aerobic conditions are roughly 30 days (ranging from 4 to 40 days), while under anaerobic conditions, they are approximately 108 days (ranging from 3 to 204 days). nih.gov

Influence of Temperature

Temperature significantly influences the degradation rate of this compound in soil. inchem.orgccme.canih.govtandfonline.com Studies investigating the degradation of cis- and trans-permethrin (B105639) in soil at different temperatures (10, 25, and 40°C) showed that the most rapid degradation occurred at 25°C. nih.govtandfonline.compsu.edu While rapid degradation to major products also occurred at 40°C, further degradation to carbon dioxide was reduced at this higher temperature. nih.govtandfonline.com Degradation was slowest at 10°C. nih.govtandfonline.com

Here is a table summarizing the estimated half-lives of cis- and trans-permethrin in soil at different temperatures:

| Isomer | Temperature (°C) | Half-life (days) | Source |

| cis-Permethrin (B1144874) | 10 | 55 | nih.govtandfonline.compsu.edu |

| cis-Permethrin | 25 | 12 | nih.govtandfonline.compsu.edu |

| cis-Permethrin | 40 | 27 | nih.govtandfonline.compsu.edu |

| trans-Permethrin | 10 | 14 | nih.govtandfonline.compsu.edu |

| trans-Permethrin | 25 | 5 | nih.govtandfonline.compsu.edu |

| trans-Permethrin | 40 | 4 | nih.govtandfonline.compsu.edu |

Isomer-Specific Degradation Rates (cis- vs. trans-permethrin)

The degradation rate of this compound isomers in soil is isomer-specific, with the trans isomer generally degrading more rapidly than the cis isomer. who.intwho.intnih.govnih.govtandfonline.compsu.edu This difference in degradation rates has been observed across various soil types and conditions. who.intnih.govnih.govtandfonline.compsu.edu For instance, in Japanese soils, the initial half-lives for the trans and cis isomers were reported as 6-9 days and 12 days, respectively, in soils treated at a specific rate. who.int Another study found half-lives for trans-permethrin of 32-34 days under anaerobic conditions, while the cis-permethrin half-life was greater than 64 days. nih.gov